REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1.C(O)C>[C:17]1([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=2)[C:18]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[CH:15][CH:16]=1 |f:3.4.5,6.7.8|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC2=CC=CC=C12)B(O)O
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Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
66.2 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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31 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The mixture in the flask was stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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degassed
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed at 80° C. for 2.3 hours
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Duration
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2.3 h
|
Type
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CUSTOM
|
Details
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an organic layer and an aqueous layer were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice with toluene
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Type
|
EXTRACTION
|
Details
|
The extract
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Type
|
WASH
|
Details
|
washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried with magnesium sulfate
|
Type
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FILTRATION
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Details
|
The mixture was subjected to gravity filtration
|
Type
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CUSTOM
|
Details
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to remove magnesium sulfate
|
Type
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CONCENTRATION
|
Details
|
Then, the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oily substance, which
|
Type
|
FILTRATION
|
Details
|
was subjected to suction filtration through Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and alumina
|
Type
|
CUSTOM
|
Details
|
to obtain a filtrate
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 2.5 g of an oily substance, which
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |